Methyl 2-methylquinoline-7-carboxylate
Description
Introduction to Methyl 2-Methylquinoline-7-Carboxylate
Historical Context and Discovery
The quinoline scaffold has been a cornerstone of heterocyclic chemistry since its isolation from coal tar in 1834. This compound emerged as a derivative during mid-20th-century efforts to modify quinoline’s reactivity and solubility for pharmaceutical applications. Early syntheses relied on classical methods such as the Skraup and Doebner-von Miller reactions, which involved cyclizing aniline derivatives with glycerol or α,β-unsaturated carbonyl compounds. However, these methods often yielded complex mixtures, necessitating positional isomer separation.
The targeted synthesis of this compound became feasible with advances in regioselective functionalization. For example, Camps cyclization—a reaction between o-amino aromatic ketones and β-keto esters—enabled precise control over substituent placement. Modern catalytic techniques, including palladium-mediated cross-coupling, further refined its synthesis, though challenges in achieving high yields under mild conditions persist.
Significance in Quinoline Chemistry
Quinoline derivatives are celebrated for their electronic diversity, which arises from the interplay of the electron-deficient pyridine ring and the electron-rich benzene moiety. This compound exemplifies how substituents modulate these properties:
- Steric Effects : The 2-methyl group introduces steric hindrance, influencing reaction kinetics at the adjacent nitrogen atom.
- Electronic Effects : The 7-carboxylate ester enhances solubility in polar solvents while serving as a handle for further derivatization (e.g., hydrolysis to carboxylic acids or transesterification).
Comparative studies with analogs like methyl 2-formylquinoline-7-carboxylate (EVT-2856591) and 2-methylquinoline-8-carboxylic acid reveal that substituent position critically impacts bioactivity. For instance, the 7-carboxylate’s spatial orientation may facilitate hydrogen bonding with biological targets, a property less pronounced in 8-substituted isomers.
Table 1: Physicochemical Properties of this compound and Related Compounds
Academic Research Landscape and Knowledge Gaps
Recent studies have explored this compound’s role in:
- Medicinal Chemistry : As a precursor to antimalarial and anticancer agents. Its ester group allows prodrug strategies, enhancing bioavailability compared to carboxylic acid analogs.
- Materials Science : As a ligand in metal-organic frameworks (MOFs), where its planar structure aids in π-π stacking interactions.
However, critical gaps remain:
- Synthetic Efficiency : Current routes suffer from moderate yields (40–60%) and require harsh conditions (e.g., nitrobenzene as a hydrogen acceptor).
- Biological Profiling : Limited data exist on its pharmacokinetics, toxicity, and in vivo efficacy.
- Computational Modeling : Few studies predict its interaction with biological targets like topoisomerase II or kinase enzymes.
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
methyl 2-methylquinoline-7-carboxylate |
InChI |
InChI=1S/C12H11NO2/c1-8-3-4-9-5-6-10(12(14)15-2)7-11(9)13-8/h3-7H,1-2H3 |
InChI Key |
QIVVIUJSCJHVHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs, their substituents, and inferred properties:
Key Observations:
- Substituent Position : The 7-carboxylate position in the target compound may enhance steric hindrance compared to 2- or 8-carboxylates, affecting binding interactions in biological systems .
- Hydrogen Bonding: Hydroxy groups (e.g., in Methyl 7-chloro-4-hydroxyquinoline-2-carboxylate) improve water solubility but reduce membrane permeability .
Physicochemical Properties
- Lipophilicity: this compound likely exhibits moderate lipophilicity (logP ~2–3), comparable to methyl salicylate (logP 1.34–2.08 ). Chlorinated analogs (e.g., Methyl 4-chloroquinoline-7-carboxylate) may have higher logP values due to hydrophobic Cl substituents.
- Stability : Ester groups generally confer hydrolytic instability under alkaline conditions, as seen in methyl esters of labdane diterpenes .
Preparation Methods
Key Data:
| Parameter | Value |
|---|---|
| Catalyst | PtSn/γ-Al₂O₃ |
| Temperature | 120–180°C |
| Yield | 46–65% |
| By-products | Minimal due to catalyst selectivity |
This method avoids multi-step purification and uses ethanol as both solvent and hydrogen donor, enhancing sustainability.
Multi-Step Synthesis via 2-Methylquinoline-7-Carboxylic Acid
A widely adopted approach involves synthesizing the carboxylic acid intermediate first, followed by esterification.
Step 1: Synthesis of 2-Methylquinoline-7-Carboxylic Acid
3-Aminobenzoic acid reacts with crotonaldehyde in 6 M HCl under reflux to form 2-methylquinoline-7-carboxylic acid. The mechanism proceeds via:
Reaction Conditions:
Step 2: Esterification with Methanol
The carboxylic acid is esterified using methanol and sulfuric acid:
Data Table:
Microwave-Assisted Esterification
Recent advancements utilize microwave irradiation to accelerate esterification. A modified protocol from demonstrates:
Advantages:
Oxidation of 7-Methyltetrahydroquinoline
A patent method (WO2012154274A1) describes oxidizing 7-methyltetrahydroquinoline with N-hydroxyphthalimide and Cu₂O under oxygen:
Mechanism:
-
Dehydrogenation : Removal of hydrogen atoms from the tetrahydro ring.
Comparative Analysis of Methods
| Method | Yield | Time | Scalability | Cost Efficiency |
|---|---|---|---|---|
| One-Step Catalytic | 65% | 4–6 h | High | Moderate |
| Multi-Step | 46% (acid) → 92% (ester) | 18 h | Medium | Low |
| Microwave | 89% | 0.25 h | Lab-scale | High |
| Oxidation | 92% | 12 h | High | High |
Key Findings :
-
The one-step catalytic method is ideal for industrial scaling but requires precise catalyst control.
-
Microwave synthesis offers rapid esterification but depends on specialized equipment.
-
Oxidation of tetrahydroquinoline provides high yields but involves costly reagents.
Challenges and Optimizations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
